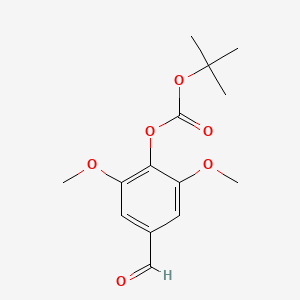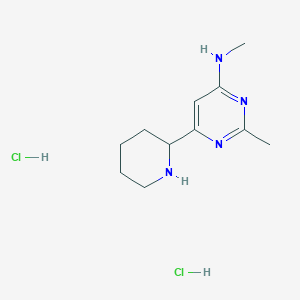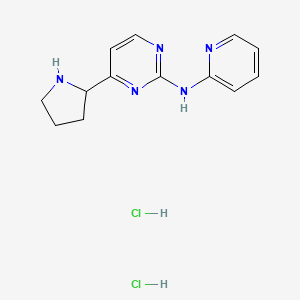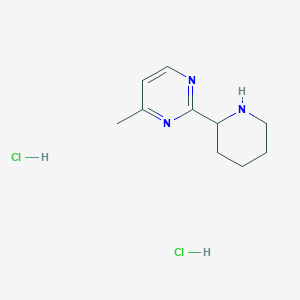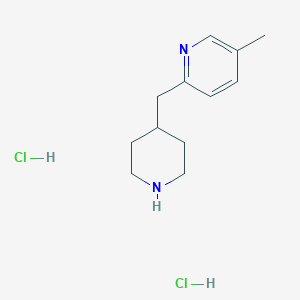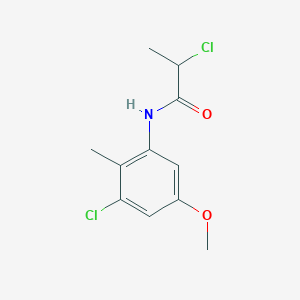
2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide
Übersicht
Beschreibung
2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide, also known as CMPMA, is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. CMPMA is a versatile chemical intermediate used in the synthesis of drugs, dyes, and other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the synthesis and testing of compounds structurally related to 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide for antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing similar fragments have been synthesized, undergoing cyclization and evaluated for antibacterial and antifungal activity, revealing potential as antimicrobial agents (Baranovskyi et al., 2018). Similarly, synthesis efforts have focused on related compounds exhibiting antibacterial and antifungal activities, contributing to the search for new therapeutic agents (Zala, Dave, & Undavia, 2015).
Herbicide Development
The compound and its analogs have been explored for their utility in developing herbicides. Studies have synthesized and tested various derivatives for herbicidal activity, finding some compounds to be effective, which aids in the design of new herbicides (Liu et al., 2007).
Chemical Property Investigation
Research has also focused on the solubility, crystallization behavior, and synthesis process optimization of related compounds. For instance, studies on the solubility of similar chloro-N-(phenyl)propanamide derivatives in various solvent mixtures contribute valuable data for the development of pharmaceuticals and agrochemicals (Pascual et al., 2017). Another study detailed the optimization of continuous crystallization processes for such compounds, providing insights into more efficient manufacturing processes (Pascual et al., 2022).
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-9(13)4-8(16-3)5-10(6)14-11(15)7(2)12/h4-5,7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVEJFPPSWFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
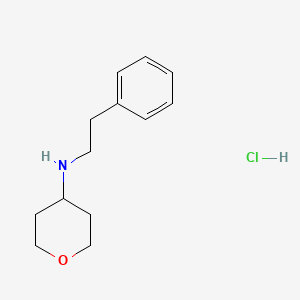
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)
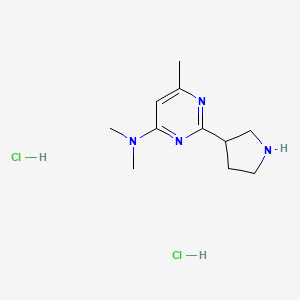
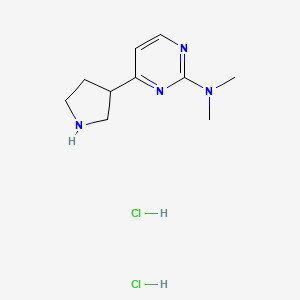
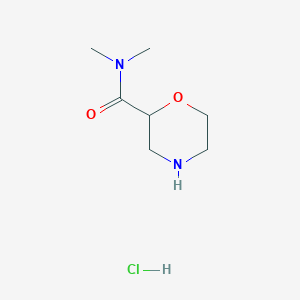
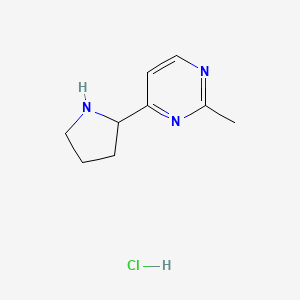
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
